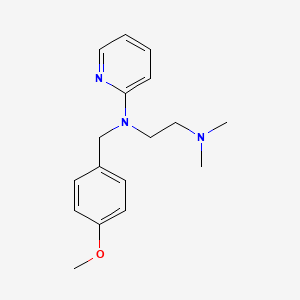

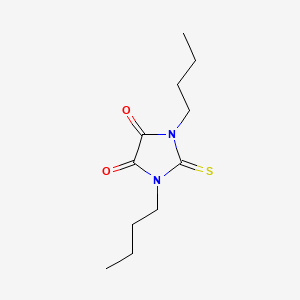

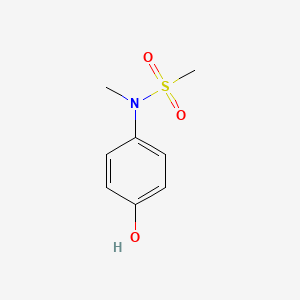

N-(4-hydroxyphenyl)-N-methylmethanesulfonamide

Overview

Description

Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- (9CI) is a bioactive chemical.

Scientific Research Applications

Biocatalysis in Drug Metabolism

A study highlighted the use of microbial-based biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of Actinoplanes missouriensis in generating metabolites for structural characterization via nuclear magnetic resonance spectroscopy. This approach supports the full structure characterization of drug metabolites, underscoring the importance of biocatalysis in studying drug metabolism (Zmijewski et al., 2006).

Synthetic Protocols for Sulfonamides

Research into the synthesis of various vinylsulfones and vinylsulfonamides, which are known for a broad range of biological activities, has been conducted to establish efficient and general protocols. This work emphasizes the role of these compounds in synthetic organic chemistry and their potential applications in enzyme inhibition and as active agents in various chemical reactions (Kharkov University Bulletin Chemical Series, 2020).

Advanced Materials for Proton Exchange Membranes

Sulfonated poly(arylene ether sulfone)s with varying hydrophobic components were synthesized to study their properties as proton exchange membranes for fuel cell applications. The introduction of sulfonated units improved proton conductivities and water cluster formation, demonstrating the significance of these materials in advancing fuel cell technologies (Bae et al., 2009).

Environmental Applications

A novel microbial strategy for eliminating sulfonamide antibiotics from the environment involves ipso-hydroxylation followed by fragmentation, a process observed in Microbacterium sp. strain BR1. This pathway, which leads to the degradation of sulfamethoxazole and other sulfonamides, represents a significant step towards mitigating the propagation of antibiotic resistance in the environment (Ricken et al., 2013).

Alzheimer's Disease Research

In Alzheimer's disease research, the tau-aggregation inhibitor therapy using Leuco-methylthioninium bis(hydromethanesulfonate) was evaluated for its safety and efficacy in modifying disease progression in patients with mild to moderate Alzheimer's disease. Although the primary analysis was negative, the study contributes to the understanding of potential treatments for Alzheimer's disease (Gauthier et al., 2016).

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-N-methylmethanesulfonamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been investigated for potential use in the treatment of cancer . The primary targets of this compound are cancer cells of different histotypes . It has been found to inhibit the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide interacts with its targets by inhibiting cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is known that fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ros), resulting in cell death through apoptosis and/or necrosis .

Pharmacokinetics

The pharmacokinetics of Fenretinide have been studied in mice . The apparent volume of distribution of Fenretinide was approximately 10-12 liter/kg and the terminal half-life was 12 hours . Metabolites of Fenretinide were more abundant than the intact drug in most tissues 24 hours after the intravenous dose .

Result of Action

The result of Fenretinide’s action is the inhibition of tumor growth. It has been found to be very effective in killing cancer cells of different histotypes . It is able to inhibit Fenretinide-resistant cell growth and to act synergistically in combination with the parent drug .

Action Environment

The action of Fenretinide can be influenced by environmental factors. These compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the stability and efficacy of Fenretinide can be affected by environmental conditions such as light and temperature .

Biochemical Analysis

Biochemical Properties

N-(4-hydroxyphenyl)-N-methylmethanesulfonamide has been found to interact with various enzymes and proteins. For instance, it inhibits the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . The nature of these interactions is complex and involves changes in membrane fluidity .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It has been reported to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This influence on cell function suggests an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Its inhibitory effect on DEGS1 enzymatic activity is one such example .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes like DEGS1 . Detailed information on its effects on metabolic flux or metabolite levels is currently unavailable.

Properties

IUPAC Name |

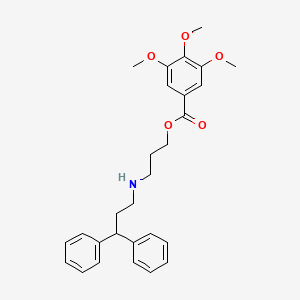

N-(4-hydroxyphenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-9(13(2,11)12)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJCBWGFCODDEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189245 | |

| Record name | Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3572-85-8 | |

| Record name | Methanesulfonanilide, 4'-hydroxy-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.